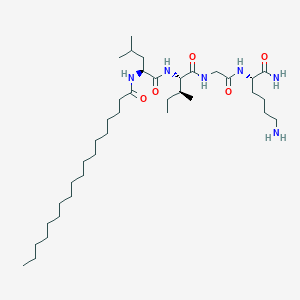![molecular formula C16H16F3N B14237862 [1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro- CAS No. 393780-00-2](/img/structure/B14237862.png)
[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro-: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with an amine group at the 4-position, and three fluorine atoms substituted at the 3’, 4’, and 5’ positions. Additionally, the amine group is diethylated, which means it has two ethyl groups attached to the nitrogen atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro- typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:
Nitration: The biphenyl compound undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Diethylation: Finally, the amine group is diethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro-: can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the fluorine atoms or to modify the amine group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups like methoxy or tert-butyl groups.
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro-: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which [1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro-: can be compared with other biphenyl derivatives, such as:
[1,1’-Biphenyl]-4-amine, N,N-diethyl-: Lacks the fluorine substitutions, resulting in different chemical and physical properties.
[1,1’-Biphenyl]-4-amine, N,N-diethyl-2’,3’,4’-trifluoro-: The position of the fluorine atoms is different, which can affect the compound’s reactivity and biological activity.
The unique combination of the biphenyl core, diethylated amine group, and trifluorination at specific positions makes [1,1’-Biphenyl]-4-amine, N,N-diethyl-3’,4’,5’-trifluoro- distinct in its properties and applications.
Propiedades
Número CAS |
393780-00-2 |
|---|---|
Fórmula molecular |
C16H16F3N |
Peso molecular |
279.30 g/mol |
Nombre IUPAC |
N,N-diethyl-4-(3,4,5-trifluorophenyl)aniline |
InChI |
InChI=1S/C16H16F3N/c1-3-20(4-2)13-7-5-11(6-8-13)12-9-14(17)16(19)15(18)10-12/h5-10H,3-4H2,1-2H3 |
Clave InChI |
MAABUXANCWZXTM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)



![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide](/img/structure/B14237835.png)

![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
![2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol](/img/structure/B14237847.png)


